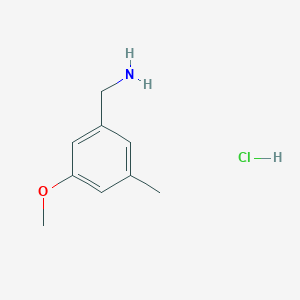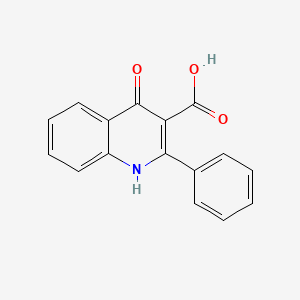
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid
Overview
Description
“4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid” is a derivative of quinoline, a heterocyclic compound that is an important scaffold in medicinal chemistry . Quinoline and its derivatives have a wide range of biological and pharmacological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoline ring fused with a phenyl group and a carboxylic acid group .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They can also undergo various chemical reactions to form different functional groups .Mechanism of Action
Target of Action
The primary target of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid, also known as 4-Hydroxy-2-phenylquinoline-3-carboxylic acid, is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus by integrating the viral DNA into the host cell’s genome.
Mode of Action
The compound acts as an inhibitor of the HIV-1 integrase enzyme . It binds to the active site of the enzyme, preventing the integration of the viral DNA into the host cell’s genome. This disruption in the viral replication process results in a decrease in the production of new virus particles .
Biochemical Pathways
The inhibition of the HIV-1 integrase enzyme affects the HIV replication pathway . By preventing the integration of the viral DNA into the host cell’s genome, the compound disrupts the life cycle of the virus, thereby reducing the viral load and slowing the progression of the disease .
Result of Action
The result of the compound’s action is a reduction in the viral load of HIV-1 in the infected individual. By inhibiting the HIV-1 integrase enzyme, the compound disrupts the replication of the virus, leading to a decrease in the production of new virus particles .
Advantages and Limitations for Lab Experiments
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid, including the synthesis of novel derivatives with improved biological activities, the investigation of its mechanism of action, and the development of new applications in various fields. Additionally, the potential use of this compound as a diagnostic tool for various diseases should be explored.
Scientific Research Applications
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a reagent for the determination of various analytes.
Biochemical Analysis
Biochemical Properties
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as HIV-1 integrase, which is essential for the replication of the HIV virus . The interaction between this compound and HIV-1 integrase involves binding to the active site of the enzyme, thereby preventing it from catalyzing the integration of viral DNA into the host genome . This inhibition is a result of the compound’s ability to form stable complexes with the enzyme, disrupting its normal function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites . These effects highlight the compound’s potential as a therapeutic agent for conditions involving dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the inhibition of HIV-1 integrase by this compound involves the formation of a stable complex with the enzyme, preventing it from catalyzing the integration of viral DNA . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, with continued modulation of gene expression and metabolic activity observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting viral replication . At higher doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites . These interactions underscore the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the action of targeting signals and post-translational modifications . For example, the presence of specific targeting sequences can direct this compound to the nucleus, where it can interact with transcription factors and modulate gene expression . These localization mechanisms are essential for the compound’s ability to exert its biological effects.
Properties
IUPAC Name |
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-11-8-4-5-9-12(11)17-14(13(15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKGXFOXVYJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303218 | |
| Record name | AG-J-70608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13180-35-3 | |
| Record name | NSC157401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AG-J-70608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3aS,6aS)-2-methyl-5-(1-methylsulfonylpiperidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1651586.png)
![2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1651587.png)
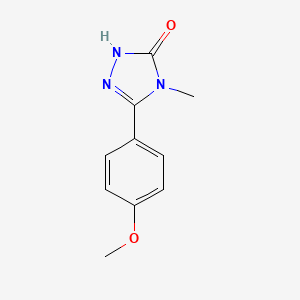
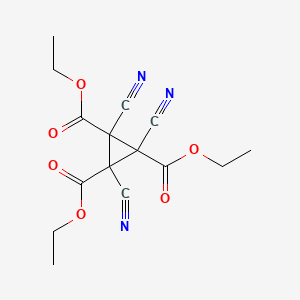
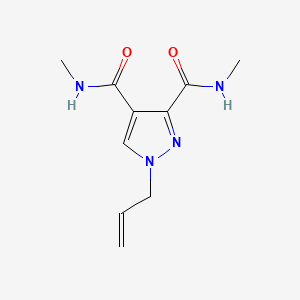
![4-(ethoxycarbonyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-3-methyl-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B1651596.png)

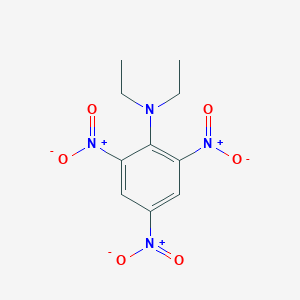
![(2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1651599.png)


